
3-Hydroxypiperidine
描述
This compound is a derivative of piperidine and is known for its significant role in the synthesis of various pharmaceuticals and bioactive molecules .
Synthetic Routes and Reaction Conditions:
Reduction of 3-Hydroxypyridine: One common method involves the reduction of 3-hydroxypyridine using hydrogenation catalysts such as rhodium on carbon (Rh/C) to yield 3-hydroxypiperidine.
Industrial Production Methods:
Chemical Synthesis: Industrial production often involves the chemical synthesis route using hydrogenation of 3-hydroxypyridine.
Biotechnological Methods: The use of thermostable aldo-keto reductase enzymes in bioreactors is another industrial method, offering high enantioselectivity and efficiency.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Iodosylbenzene for oxidation reactions.
Substitution Reagents: 4-Bromoquinoline for substitution reactions.
Major Products:
2-Pyrrolidinone: Formed via oxidation.
1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]piperidin-3-ol: Formed via substitution.
科学研究应用
Medicinal Chemistry Applications
3-Hydroxypiperidine and its derivatives are crucial in the development of several therapeutic agents. Notably, it serves as an intermediate for:
- Anticancer Drugs : The compound is a key precursor in the synthesis of ibrutinib, a drug used for treating certain types of cancer such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . The synthesis involves asymmetric reduction techniques to obtain (S)-N-Boc-3-hydroxypiperidine, which is critical for the drug's efficacy.
- Antibacterial and Antiviral Agents : Piperidine derivatives, including this compound, have shown potential in developing antibiotics and antiviral medications. Their structural properties allow for modifications that enhance biological activity against various pathogens .
Synthetic Methodologies
The synthesis of this compound has been optimized through various methods:
- Hydrogenation of 3-Hydroxypyridine : This method involves the hydrogenation of 3-hydroxypyridine to yield this compound. Subsequent reactions can lead to protected forms such as (S)-N-Boc-3-hydroxypiperidine, which is more stable and easier to handle in further chemical processes .
- Biocatalytic Synthesis : Recent advancements have introduced biocatalytic methods using whole-cell systems like Pichia pastoris. This environmentally friendly approach allows for the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine with high enantiomeric purity . The use of biocatalysts reduces the environmental impact compared to traditional chemical synthesis.
Case Studies
Several case studies highlight the application of this compound in pharmaceutical development:
Case Study 1: Ibrutinib Synthesis
In a study focused on synthesizing ibrutinib, researchers employed an efficient asymmetric synthesis pathway involving this compound. The process demonstrated high yields and purity, showcasing the compound's utility as a building block in complex drug molecules .
Case Study 2: Antitumor Activity
Another study explored the use of this compound derivatives in developing new antitumor agents. The structural modifications facilitated by this compound led to enhanced efficacy against tumor cells in vitro, indicating its potential role in cancer therapeutics .
Data Tables
Drug Name | Disease Target | Role of this compound |
---|---|---|
Ibrutinib | Chronic Lymphocytic Leukemia | Key intermediate |
Various Antivirals | Viral Infections | Structural modification |
作用机制
The mechanism of action of 3-hydroxypiperidine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
4-Hydroxypiperidine: Another hydroxylated piperidine derivative with similar chemical properties but different biological activities.
1-Boc-3-hydroxypiperidine: A protected form of 3-hydroxypiperidine used in various synthetic applications.
Uniqueness:
生物活性
3-Hydroxypiperidine is a cyclic amine with significant biological activity, particularly in medicinal chemistry. This compound has been studied for its potential therapeutic applications, including antinociceptive effects and as an intermediate in the synthesis of various pharmaceuticals. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.
This compound is characterized by its hydroxyl group at the third position of the piperidine ring. Its structural formula can be represented as follows:
Synthesis Methods:
- Enzymatic Biocatalysis : The synthesis of (S)-1-Boc-3-hydroxypiperidine has been achieved using Baker's yeast and ketoreductase enzymes, which provide high chiral selectivity. This method is environmentally friendly and cost-effective, eliminating the need for hazardous reducing agents .
- Asymmetric Synthesis : Efficient asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine has been reported using recombinant enzymes in E. coli, optimizing enzyme activity for better yields .
Antinociceptive Effects
Research indicates that derivatives of this compound exhibit significant antinociceptive activity. In a study involving four derivatives (6a-d), compounds 6a and 6d showed increased latency time in tail flick tests, indicating their potential as analgesics in neuropathic pain models. The antinociceptive effect was mediated through an opioid mechanism without causing sedation or motor coordination issues .
Metabolism and Pharmacokinetics
This compound is also a metabolite of piperidine, detected in biological samples such as rat urine. Studies using GC-MS have confirmed the presence of this compound and its metabolites, highlighting its metabolic pathways in vivo. The quantities of hydroxylated piperidines were significantly higher in treated groups compared to controls .
Case Studies
- Antinociceptive Study : In a study focusing on neuropathic pain, the administration of 3-hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives demonstrated a notable increase in nociceptive thresholds over time, confirming their efficacy as potential analgesics .
- Metabolic Fate Investigation : A pharmacological study identified the metabolic products of piperidine in rats, establishing that both this compound and 4-hydroxypiperidine are significant metabolites with distinct pharmacological actions .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
属性
IUPAC Name |
piperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOSRSKDCZIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870212 | |
Record name | 3-Piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6859-99-0 | |
Record name | 3-Hydroxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6859-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-hydroxypiperidine?
A1: this compound has the molecular formula C5H11NO and a molecular weight of 101.15 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, studies have used NMR spectroscopy to determine the conformational equilibrium of 1-alkyl-3-hydroxypiperidines in different solvents. This technique helps analyze the preferred conformations of the molecule in various environments.
Q3: What are some synthetic approaches to access this compound derivatives?
A3: Several strategies exist to synthesize this compound derivatives:
- Chiral Resolution: Racemic mixtures of this compound can be resolved using resolving agents like D-pyroglutamic acid or derivatives of D-tartaric acid.
- Biocatalysis: Baker's yeast, ketoreductase enzymes, and microbial cells have been explored for the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine. These methods offer environmentally friendly alternatives to traditional chemical synthesis.
- Ring Expansion: Optically active 3-hydroxypiperidines can be obtained from pyrrolidinemethanol derivatives via a ring expansion reaction using trifluoroacetic anhydride.
- Reductive Cleavage: N-Carboxymethyl this compound can undergo substitution at the C6 position via reductive cleavage of N,S-acetals, providing access to 2-substituted-5-hydroxypiperidines.
- Diastereoselective Synthesis: Approaches involving radical cyclization reactions have been developed for the diastereoselective synthesis of 2,5-disubstituted 3-hydroxypyrrolidine and 2,6-disubstituted this compound derivatives.
Q4: Are there chemoenzymatic approaches to synthesize enantiopure febrifugine, a natural product containing the this compound moiety?
A4: Yes, researchers have developed two complementary chemoenzymatic strategies to synthesize both enantiomers of febrifugine. These methods utilize previously established chemoenzymatic approaches to construct the this compound core and incorporate the quinazolone-containing side chain through an N-acyliminium ion-mediated coupling reaction.
Q5: Can you elaborate on the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine?
A5: (S)-N-Boc-3-hydroxypiperidine, a crucial chiral intermediate for synthesizing pharmaceuticals like ibrutinib, can be produced through biocatalytic reduction. This process utilizes ketoreductase enzymes, often in conjunction with glucose dehydrogenase, to convert N-Boc-piperidin-3-one to the desired (S)-enantiomer. Optimization of this process using recombinant enzymes and suitable reaction conditions allows for high substrate concentrations, excellent enantiomeric excess (>99%), and minimal enzyme loading, demonstrating its commercial potential.
Q6: What is the significance of immobilized whole-cell compositions in the synthesis of (S)-N-t-butyloxycarbonyl-3-hydroxypiperidine?
A6: Immobilized whole-cell compositions, containing the necessary biocatalysts, offer several advantages for synthesizing (S)-N-t-butyloxycarbonyl-3-hydroxypiperidine. These benefits include reduced cost, simplified operation, and the crucial ability to recycle the catalysts, making this method highly attractive for industrial applications.
Q7: What are the key applications of this compound?
A7: this compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry. It represents a key structural motif in many bioactive compounds and natural products, including pharmaceuticals and agrochemicals.
Q8: How does the structure of this compound relate to its use in drug discovery?
A8: The this compound scaffold exhibits a privileged structure in medicinal chemistry. Its presence in various natural products with diverse biological activities makes it an attractive target for the development of new drugs. The presence of the hydroxyl group at the 3-position allows for further derivatization and fine-tuning of the molecule's pharmacological properties.
Q9: Can you provide specific examples of this compound derivatives with biological activity?
A9: Certainly!
- (S)-N-Boc-3-hydroxypiperidine: This compound is a vital intermediate in synthesizing ibrutinib, a medication used to treat certain types of cancer.
- Derivatives as NMDA Receptor Blockers: Specific this compound derivatives have shown potential as prodrugs for treating diseases associated with NMDA receptor dysfunction.
- Piperlongumine Derivatives: Synthetic piperlongumine derivatives, incorporating the this compound moiety, exhibited inhibitory activity against aflatoxin B1 production, suggesting potential applications in controlling mycotoxins in agricultural products.
Q10: Can you provide details on the metabolism of N-ethyl-3-piperidyl benzilate, a compound containing the this compound moiety?
A10: Studies on the metabolic fate of N-ethyl-3-piperidyl benzilate (I) in rats revealed that it undergoes hydrolysis to form 3-piperidyl benzilate (II) and N-ethyl-3-hydroxypiperidine (III). Further metabolic transformations and excretion pathways are still under investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。